molecular formula C9H6F2O B3031574 1-(Difluoromethoxy)-4-ethynylbenzene CAS No. 519059-04-2

1-(Difluoromethoxy)-4-ethynylbenzene

Cat. No.: B3031574
CAS No.: 519059-04-2
M. Wt: 168.14 g/mol
InChI Key: DBBZSMZFFFJZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethoxy)-4-ethynylbenzene is an organic compound characterized by the presence of a difluoromethoxy group and an ethynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethoxy)-4-ethynylbenzene typically involves the introduction of the difluoromethoxy group and the ethynyl group onto a benzene ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through nucleophilic, electrophilic, or radical difluoromethylation reactions . The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation and Sonogashira coupling reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethoxy)-4-ethynylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-(Difluoromethoxy)-4-ethynylbenzene has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethoxy)-4-ethynylbenzene: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    1-(Difluoromethoxy)-4-iodobenzene: Contains an iodine atom instead of an ethynyl group.

    1-(Difluoromethoxy)-4-methylbenzene: Features a methyl group instead of an ethynyl group.

Uniqueness

1-(Difluoromethoxy)-4-ethynylbenzene is unique due to the combination of the difluoromethoxy and ethynyl groups, which confer distinct chemical and biological properties. The difluoromethoxy group enhances the compound’s stability and lipophilicity, while the ethynyl group provides a reactive site for further chemical modifications .

Biological Activity

1-(Difluoromethoxy)-4-ethynylbenzene, a compound with the chemical formula C10H8F2O, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, particularly in the context of neurodegenerative diseases and cancer.

This compound is characterized by the presence of a difluoromethoxy group and an ethynyl substituent on a benzene ring. Its unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes involved in disease processes. Notably, it has been studied for its inhibitory effects on beta-secretase (BACE), an enzyme implicated in the production of amyloid-beta peptides associated with Alzheimer's disease. The inhibition of BACE activity can potentially reduce amyloid plaque formation, offering a therapeutic strategy for neurodegenerative disorders.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism Target Disease Reference
Inhibition of BACEReduces amyloid-beta peptide productionAlzheimer's Disease
Anticancer propertiesInduces cytotoxicity in cancer cellsVarious cancers
Interaction with biomoleculesModulates enzyme activityPotentially multiple diseases

Case Study 1: Alzheimer's Disease

In a study investigating compounds that inhibit BACE, this compound demonstrated significant inhibitory effects on the enzyme's activity. This inhibition correlates with a decrease in amyloid-beta peptide levels, suggesting its potential as a therapeutic agent for Alzheimer's disease. The study highlighted the compound's ability to modify the progression of neurodegenerative changes associated with amyloid deposition .

Case Study 2: Cancer Cell Lines

Research conducted on various cancer cell lines revealed that this compound exhibits cytotoxic effects. The compound was shown to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The mechanism involved modulation of metabolic pathways essential for tumor growth, particularly through oxidative phosphorylation inhibition .

Research Findings

Recent investigations have provided insights into the structure-activity relationship (SAR) of similar compounds. These studies indicate that modifications to the difluoromethoxy and ethynyl groups can enhance or diminish biological activity. For example, variations in substituents on the benzene ring significantly affect enzyme inhibition potency and cytotoxicity profiles .

Properties

IUPAC Name

1-(difluoromethoxy)-4-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c1-2-7-3-5-8(6-4-7)12-9(10)11/h1,3-6,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBZSMZFFFJZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380978
Record name 1-(difluoromethoxy)-4-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519059-04-2
Record name 1-(Difluoromethoxy)-4-ethynylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519059-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(difluoromethoxy)-4-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of {[4-(difluoromethoxy)phenyl]ethynyl}(trimethyl)silane (10.0 g, 41.7 mmol) in MeOH/CH2Cl2 (1/1) was treated with cesium carbonate (16.3 g, 50 mmol) at room temperature, stirred for 1.5 h, diluted with CH2Cl2 and filtered through a pad of silica gel. The filtrate was concentrated to dryness to give the title compound (6.8 g, 97%) as an oil. MS (+) EI: 168.
Quantity
10 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
16.3 g
Type
reactant
Reaction Step One
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Difluoromethoxy)-4-ethynylbenzene
Reactant of Route 2
Reactant of Route 2
1-(Difluoromethoxy)-4-ethynylbenzene
Reactant of Route 3
Reactant of Route 3
1-(Difluoromethoxy)-4-ethynylbenzene
Reactant of Route 4
Reactant of Route 4
1-(Difluoromethoxy)-4-ethynylbenzene
Reactant of Route 5
1-(Difluoromethoxy)-4-ethynylbenzene
Reactant of Route 6
Reactant of Route 6
1-(Difluoromethoxy)-4-ethynylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.